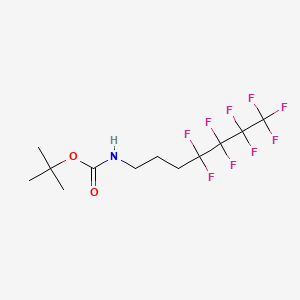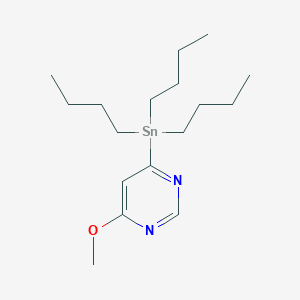
2-(Allylsulfonyl)-6-methylpyridine, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylsulfonyl)-6-methylpyridine, or 2-ASMP, is a chemical compound with a molecular formula of C7H10NO2S. It is a white, crystalline solid with a melting point of 94-96°C. 2-ASMP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. 2-ASMP is a versatile reagent with a wide range of applications in organic synthesis.
Aplicaciones Científicas De Investigación
2-ASMP has been used in a variety of scientific research applications, including the synthesis of chiral compounds and drugs. It has been used in the synthesis of a number of pharmaceuticals, including the anti-depressant fluoxetine, the anti-malarial drug mefloquine, and the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of agrochemicals, such as the herbicide glyphosate, and in the synthesis of other organic compounds.
Mecanismo De Acción
2-ASMP is a versatile reagent used in organic synthesis. It acts as a nucleophile, reacting with electrophiles such as electrophilic halides and aldehydes. It can also be used in the synthesis of chiral compounds, which are important in drug discovery and development.
Biochemical and Physiological Effects
2-ASMP is not known to have any direct biochemical or physiological effects. It is a reagent used in organic synthesis and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ASMP has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. However, it is a hazardous chemical and must be handled with care. It should be used in a well-ventilated area and protective equipment should be worn when handling it.
Direcciones Futuras
The use of 2-ASMP in the synthesis of chiral compounds and drugs will likely continue to be explored. In addition, the use of 2-ASMP in the synthesis of agrochemicals may be further investigated. Furthermore, 2-ASMP may be used in the synthesis of other organic compounds, such as polymers and surfactants. Finally, research into the use of 2-ASMP in the synthesis of materials for use in biomedical applications may be conducted.
Métodos De Síntesis
2-ASMP is synthesized from the reaction of 6-methylpyridine and allylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, typically nitrogen or argon, at a temperature of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.
Propiedades
IUPAC Name |
2-methyl-6-prop-2-enylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-7-13(11,12)9-6-4-5-8(2)10-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZLRIHRDMHSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfonyl)-6-methylpyridine | |
CAS RN |
2249891-86-7 |
Source


|
| Record name | 2-(Allylsulfonyl)-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)




![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

